Bis(2-methoxyethyl)aminosulfur trifluoride

描述

Significance of Fluorine in Organic Synthesis and Life Sciences

The unique properties of fluorine have made it a "special element" in the design of bioactive compounds. rsc.org Its incorporation into organic molecules can lead to profound changes in their physical, chemical, and biological characteristics. rsc.org

Fluorinated compounds have a significant and growing presence in the pharmaceutical and agrochemical industries. chimia.chresearchgate.net In pharmaceuticals, the inclusion of fluorine can enhance the efficacy, selectivity, and metabolic stability of drugs. numberanalytics.comnih.gov It is estimated that approximately 20-25% of all commercialized drugs contain at least one fluorine atom. nih.gov Notable examples of fluorinated blockbuster drugs include the antidepressant Fluoxetine (Prozac®) and the antibiotic Ciprofloxacin (Cipro®). chimia.chchimia.ch

In the agrochemical sector, fluorinated compounds have revolutionized pest management. acs.org The introduction of fluorine can lead to increased potency, stability, and selectivity of herbicides, insecticides, and fungicides. youtube.comnumberanalytics.comnumberanalytics.com This has resulted in more effective crop protection solutions with potentially reduced environmental impact. numberanalytics.com Fluorine-containing agrochemicals now represent a significant portion of the market, with their share of newly approved pesticides steadily increasing. acs.org

The strategic placement of fluorine atoms can significantly enhance a molecule's stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it resistant to metabolic degradation. youtube.comtandfonline.com This increased metabolic stability can prolong the active life of a drug or agrochemical, leading to improved pharmacokinetic profiles. researchgate.nettandfonline.com

Fluorine's high electronegativity and small size also influence a molecule's lipophilicity, which is a critical factor for its ability to cross biological membranes. tandfonline.comnih.gov The introduction of fluorine can increase a compound's lipophilicity, thereby enhancing its absorption and bioavailability. researchgate.netacs.orgtandfonline.com This allows the active ingredient to more effectively reach its biological target. youtube.com

Historical Context of Nucleophilic Fluorinating Reagents

The development of safe and effective methods for introducing fluorine into organic molecules has been a long-standing goal in chemistry. The evolution of nucleophilic fluorinating reagents has been pivotal in advancing the field of organofluorine chemistry.

One of the earliest and most potent fluorinating agents was sulfur tetrafluoride (SF4). acsgcipr.orgtcichemicals.com While highly effective at converting alcohols and carbonyl compounds to their fluorinated counterparts, SF4 is a highly toxic and corrosive gas, requiring specialized equipment and handling procedures. acsgcipr.orgtcichemicals.com

In the mid-1970s, diethylaminosulfur trifluoride (DAST) was developed as a more manageable liquid alternative to SF4. tcichemicals.comsoci.org DAST proved to be a versatile reagent for a wide range of fluorination reactions in standard laboratory glassware. soci.org However, DAST is thermally unstable and has the potential to be explosive, particularly on a larger scale, which has limited its industrial applications. soci.orgguidechem.com

In 1999, Bis(2-methoxyethyl)aminosulfur trifluoride, marketed as Deoxo-Fluor®, was introduced as a safer and more thermally stable alternative to DAST. organic-chemistry.orgsigmaaldrich.comsigmaaldrich.com Developed by Lal and his colleagues, Deoxo-Fluor® offers a significant improvement in safety, as it decomposes more slowly and with less evolution of heat and gas compared to DAST. soci.orgorganic-chemistry.org This enhanced stability is attributed to the intramolecular coordination of the methoxyethyl side chains with the electron-deficient sulfur atom. organic-chemistry.org

Deoxo-Fluor® has proven to be a broad-spectrum deoxofluorinating agent, effectively converting alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives, often with superior performance and selectivity compared to DAST. organic-chemistry.orgsigmaaldrich.comrsc.org Its improved safety profile and broad applicability have made Deoxo-Fluor® a valuable and widely used reagent in both academic and industrial settings for the synthesis of complex organofluorine compounds. organic-chemistry.orgacs.org

Scope and Research Focus on this compound

The research focus on this compound has centered on its broad-spectrum applicability, its selectivity, and its utility in multi-step syntheses performed in a single reaction vessel. acs.orgorganic-chemistry.org Its versatility makes it a valuable tool for a wide array of chemical transformations, often providing superior yields and easier purification compared to traditional methods. acs.orgorganic-chemistry.org

Key Research Applications and Findings:

Deoxofluorination of Alcohols, Aldehydes, and Ketones: A primary application of Deoxo-Fluor® is the conversion of hydroxyl and carbonyl groups to fluorides. Research has shown that a wide variety of structurally diverse alcohols—including primary, secondary, tertiary, allylic, and benzylic—are readily converted into the corresponding monofluorides in moderate to excellent yields. researchgate.net Similarly, aldehydes and ketones are efficiently transformed into gem-difluoro compounds. organic-chemistry.orgresearchgate.net

Activation of Carboxylic Acids: Deoxo-Fluor® is widely used to convert carboxylic acids into acyl fluorides. organic-chemistry.org These acyl fluorides are stable yet highly reactive intermediates, ideal for subsequent reactions. acs.orgorganic-chemistry.org This has led to the development of robust and operationally simple one-flask protocols where the in-situ-generated acyl fluoride (B91410) is treated with various nucleophiles. sigmaaldrich.comsigmaaldrich.com This methodology has been successfully applied to synthesize amides, peptides, and Weinreb amides, often with high yields and without significant loss of optical purity for chiral substrates. acs.orgorganic-chemistry.org

Synthesis of Heterocyclic Compounds: The reagent has proven effective in the synthesis of various heterocyclic structures. For instance, it facilitates the mild and efficient cyclization of α-hydroxy amides to form oxazolines. researchgate.net This transformation is part of a broader research focus on one-pot syntheses starting from carboxylic acids to produce valuable structures like oxazolines, benzoxazoles, and oxadiazoles. sigmaaldrich.comsigmaaldrich.com

Fluorination of Thiocarbonyl Compounds: Research has demonstrated that Deoxo-Fluor® can convert various thiocarbonyl derivatives, such as thioesters and thioamides, into the corresponding gem-difluorides in excellent yields, further expanding its synthetic utility. researchgate.net

Chemoselectivity and Complex Molecule Synthesis: A significant area of research has been the superior chemoselectivity of Deoxo-Fluor® compared to reagents like DAST. sigmaaldrich.comsigmaaldrich.com It has been shown to be tolerant of various steric and electronic variations within substrates. This property has been exploited in the synthesis of complex molecules, including chiral C2 bis-oxazoline ligands and fluorinated amino acid analogues, which are important in medicinal chemistry and materials science. sigmaaldrich.comresearchgate.netsigmaaldrich.com

Table 2: Selected Transformations Using Deoxo-Fluor®

| Substrate | Product | Key Findings |

|---|---|---|

| Alcohols (Primary, Secondary, Tertiary) | Alkyl Fluorides | Reaction proceeds with a wide range of substrates, often below room temperature. researchgate.net |

| Aldehydes & Ketones | gem-Difluorides | Effective conversion, often catalyzed by trace amounts of HF generated in situ. organic-chemistry.orgresearchgate.net |

| Carboxylic Acids | Acyl Fluorides | Forms a stable intermediate for one-pot synthesis of amides, peptides, and Weinreb amides. acs.orgorganic-chemistry.orgnih.gov |

| α-Hydroxy Amides | Oxazolines | Facilitates mild and highly efficient cyclization reactions. researchgate.net |

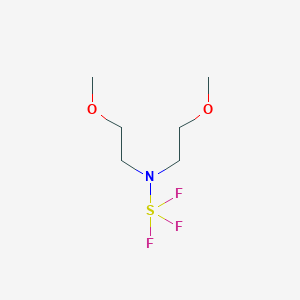

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methoxy-N-(2-methoxyethyl)-N-(trifluoro-λ4-sulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14F3NO2S/c1-11-5-3-10(4-6-12-2)13(7,8)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOYTRAZFJURPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)S(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074898 | |

| Record name | Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202289-38-1 | |

| Record name | Deoxo-Fluor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202289-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxy-fluor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202289381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methoxyethyl)aminosulfur Trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2-methoxyethyl)aminosulphur trifluoride, 50% solution in THF | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-METHOXYETHYL)AMINOSULFUR TRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6219390VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Characterization of Bis 2 Methoxyethyl Aminosulfur Trifluoride

Synthetic Pathways to Bis(2-methoxyethyl)aminosulfur Trifluoride

The synthesis of aminosulfur trifluorides is most commonly achieved through the reaction of a secondary amine or its silylated derivative with sulfur tetrafluoride (SF₄).

Reaction of N-Trimethylsilyl Derivative of Bis(2-methoxyethyl)amine with Sulfur Tetrafluoride

The established method for synthesizing this compound involves the reaction of N,N-Bis(2-methoxyethyl)trimethylsilylamine with sulfur tetrafluoride (SF₄). organic-chemistry.org This reaction is analogous to the general preparation of dialkylaminosulfur trifluorides (DAST). researchgate.netorgsyn.org The silylated amine is typically added to a cooled solution of sulfur tetrafluoride in an inert solvent. The reaction proceeds smoothly to yield the desired product along with fluorotrimethylsilane (B1212599) as a volatile byproduct. orgsyn.org

(CH₃OCH₂CH₂)₂NSi(CH₃)₃ + SF₄ → (CH₃OCH₂CH₂)₂NSF₃ + FSi(CH₃)₃

This method is favored due to its clean conversion and the ease of removal of the primary byproduct.

Analogous Synthetic Approaches for Aminosulfur Trifluorides

The synthesis of aminosulfur trifluorides is a well-established field, with several analogous approaches documented. The foundational method involves the direct reaction of a secondary amine with sulfur tetrafluoride. thieme-connect.de However, this can lead to the formation of HF, which can complicate the reaction. A common alternative, similar to the Deoxo-Fluor® synthesis, is the reaction of various N-silylated dialkylamines with SF₄. researchgate.netorgsyn.org This general strategy has been used to prepare a range of dialkylaminosulfur trifluorides, including the widely used DAST. researchgate.net

Another approach involves the direct reaction of the secondary amine with SF₄ in the presence of a tertiary amine base, which acts as an HF scavenger. google.com The choice of method often depends on the specific amine, desired purity, and scale of the reaction. The table below summarizes some common aminosulfur trifluorides and their synthetic precursors.

| Aminosulfur Trifluoride | Amine Precursor | Synthetic Method |

| Diethylaminosulfur trifluoride (DAST) | Diethylamine or N,N-Diethylaminotrimethylsilane | Reaction with SF₄ |

| Dimethylaminosulfur trifluoride (Methyl-DAST) | Dimethylamine or N,N-Dimethylaminotrimethylsilane | Reaction with SF₄ |

| Morpholinosulfur trifluoride (Morpho-DAST) | Morpholine | Reaction with SF₄ |

| This compound (Deoxo-Fluor®) | Bis(2-methoxyethyl)amine or N,N-Bis(2-methoxyethyl)trimethylsilylamine | Reaction with SF₄ |

Advanced Spectroscopic and Analytical Characterization Techniques

The structural integrity and purity of this compound are critical for its reactivity and safety. Various spectroscopic and analytical methods are employed for its characterization.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive information about the molecular structure.

¹H NMR: The proton NMR spectrum shows characteristic signals for the methoxy (B1213986) (CH₃O-) and the ethyl (-CH₂CH₂-) groups. The chemical shifts and coupling patterns confirm the connectivity of the bis(2-methoxyethyl)amino ligand.

¹³C NMR: The carbon NMR spectrum provides evidence for the different carbon environments within the molecule, corroborating the structure deduced from the ¹H NMR spectrum.

¹⁹F NMR: Fluorine-19 NMR is particularly crucial for characterizing aminosulfur trifluorides. For this compound, the ¹⁹F NMR spectrum typically reveals the environment of the fluorine atoms bonded to the sulfur center, confirming the trifluoride structure.

The specific chemical shifts observed are sensitive to the solvent and concentration. However, the relative positions and multiplicities of the signals are characteristic of the compound's structure.

Other Relevant Spectroscopic and Analytical Methods in Reagent Development

Beyond NMR, several other analytical techniques are vital in the development and quality control of fluorinating reagents like Deoxo-Fluor®.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups and confirm the absence of starting materials or water, which can react exothermically with the reagent. thieme-connect.de

Mass Spectrometry (MS): Mass spectrometry helps in determining the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are critical for assessing the thermal stability of aminosulfur trifluorides. organic-chemistry.orgacs.org These analyses have demonstrated that Deoxo-Fluor® has a higher onset of decomposition temperature compared to DAST, making it a safer reagent for use at elevated temperatures. organic-chemistry.orgacs.org

The combination of these spectroscopic and analytical methods provides a comprehensive characterization of this compound, ensuring its quality and safe handling for synthetic applications.

Applications of Bis 2 Methoxyethyl Aminosulfur Trifluoride in Contemporary Organic Synthesis

Deoxyfluorination of Hydroxyl-Containing Substrates

Deoxo-Fluor® is widely employed for the conversion of hydroxyl groups in alcohols to alkyl fluorides. rsc.orgsigmaaldrich.comorganic-chemistry.org This transformation is applicable to a broad range of alcohol substrates.

Conversion of Primary, Secondary, Tertiary, Allylic, and Benzylic Alcohols to Alkyl Fluorides

Bis(2-methoxyethyl)aminosulfur trifluoride is a versatile reagent for the deoxyfluorination of a wide array of alcohols, including primary, secondary, tertiary, allylic, and benzylic variants, affording the corresponding alkyl fluorides in moderate to excellent yields. researchgate.net The reactions are typically conducted under mild conditions, often at or below room temperature. researchgate.net

Primary alcohols readily undergo fluorination with Deoxo-Fluor®. For instance, the reaction proceeds efficiently for the conversion of primary alcohols to their corresponding fluorides. Secondary alcohols are also suitable substrates, and the reaction often proceeds with an inversion of stereochemistry, which is indicative of an S(_N)2 mechanism. nih.gov Even sterically hindered secondary alcohols can be fluorinated effectively.

Tertiary alcohols, which are prone to elimination side reactions, can be successfully converted to tertiary alkyl fluorides. researchgate.netnih.gov Similarly, allylic and benzylic alcohols are excellent substrates for deoxyfluorination with this reagent, providing the corresponding allylic and benzylic fluorides in high yields. researchgate.net The enhanced reactivity of these substrates is attributed to the stability of the carbocationic intermediates formed during the reaction.

Table 1: Examples of Deoxyfluorination of Various Alcohols with Deoxo-Fluor®

| Substrate Class | Example Alcohol | Product | Typical Yield (%) |

| Primary | 1-Heptanol | 1-Fluoroheptane | 85 |

| Secondary | Cyclooctanol (B1193912) | Fluorocyclooctane | 85 |

| Tertiary | 1-Adamantanol | 1-Fluoroadamantane | 92 |

| Allylic | Cinnamyl Alcohol | Cinnamyl Fluoride (B91410) | 90 |

| Benzylic | Benzyl Alcohol | Benzyl Fluoride | 95 |

Note: Yields are representative and can vary based on specific reaction conditions.

Optimization of Reaction Conditions for Diverse Alcohol Substrates

The efficacy of deoxyfluorination with this compound is highly dependent on the reaction conditions, which must be tailored to the specific alcohol substrate. organic-chemistry.org For many primary and secondary alcohols, the reaction proceeds smoothly in aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. commonorganicchemistry.com

For less reactive or sterically hindered alcohols, the addition of a catalytic amount of a Lewis acid, such as antimony trichloride (B1173362) (SbCl(_3)), can enhance the reaction rate. organic-chemistry.org In the case of tertiary alcohols, where elimination is a competing side reaction, conducting the reaction at lower temperatures can favor the desired substitution product. nih.gov

For acid-sensitive substrates, the in-situ generation of hydrogen fluoride (HF) can be problematic. In such cases, the addition of a fluoride scavenger like potassium fluoride (KF) or the use of an HF-amine complex can mitigate undesired side reactions. nih.gov The choice of solvent can also play a crucial role; for instance, using toluene (B28343) or dioxane can be beneficial for certain substrates. nih.gov Careful monitoring of the reaction progress is essential to determine the optimal reaction time and prevent the formation of byproducts.

Geminal Difluorination of Carbonyl Compounds

Deoxo-Fluor® is also a powerful reagent for the conversion of aldehydes and ketones into geminal difluorides, where the carbonyl oxygen is replaced by two fluorine atoms. rsc.orgsigmaaldrich.comorganic-chemistry.org This transformation is valuable for creating bioisosteres of carbonyl groups in medicinal chemistry.

Transformation of Aldehydes and Ketones to gem-Difluorides

Aldehydes and ketones react with this compound to yield the corresponding gem-difluoroalkanes. organic-chemistry.orgorganic-chemistry.org Aldehydes are generally more reactive than ketones and can be converted under milder conditions. For example, benzaldehyde (B42025) is efficiently converted to benzal fluoride. acs.org

Ketones, including both aliphatic and aromatic variants, also undergo this transformation, though they may require more forcing conditions such as higher temperatures. acs.org For instance, 4-tert-butylcyclohexanone (B146137) can be converted to 1-tert-butyl-4,4-difluorocyclohexane. acs.org The reagent has shown superior performance in some cases compared to other fluorinating agents like DAST, providing a higher ratio of the desired difluoride to the vinyl fluoride byproduct. acs.org

Table 2: Geminal Difluorination of Aldehydes and Ketones

| Substrate | Product | Yield (%) |

| 4-Nitrobenzaldehyde | 4-Nitrobenzal fluoride | 96 |

| 3-Pentanone | 3,3-Difluoropentane | 85 |

| 4-tert-Butylcyclohexanone | 1-tert-Butyl-4,4-difluorocyclohexane | 75 |

| Acetophenone | 1,1-Difluoro-1-phenylethane | 80 |

Note: Yields are representative and can vary based on specific reaction conditions.

Strategies for Fluorination of Less Reactive Diaryl Ketones

Diaryl ketones are significantly less reactive towards geminal difluorination than their aliphatic or alkyl-aryl counterparts due to the electronic stabilization of the carbonyl group. orgsyn.org Effecting this transformation often requires harsher reaction conditions. A successful strategy involves conducting the reaction at elevated temperatures, for example, at 110 °C under neat conditions (without a solvent). orgsyn.org

Increasing the stoichiometry of Deoxo-Fluor® can also improve the yield. For instance, using 3 to 4 equivalents of the reagent has been shown to significantly increase the conversion of benzophenone (B1666685) to its gem-difluoride. orgsyn.org However, due to the high cost and limited solubility of some substrates in the reagent, optimizing the reaction time is crucial for practical applications. orgsyn.org For some substrates, a two-step procedure involving conversion to a more reactive intermediate like a thioketone may be necessary. orgsyn.org

Influence of Catalytic Hydrogen Fluoride in Ketone and Aldehyde Fluorination

The reaction of Deoxo-Fluor® with carbonyl compounds produces hydrogen fluoride (HF) as a byproduct. While HF is corrosive, it can also act as a catalyst in the fluorination process. nsc.ru The protonation of the carbonyl oxygen by HF increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by fluoride.

In some cases, the addition of an external source of HF, such as an HF/pyridine complex, can be beneficial, particularly for less reactive substrates like diaryl sulfoxides, which can be considered analogs of diaryl ketones. nsc.ru This co-catalysis strategy can facilitate the activation of the substrate, leading to higher conversions. However, the concentration of HF must be carefully controlled, as excess acid can lead to unwanted side reactions.

Transformations Involving Carboxylic Acids

Deoxo-Fluor is a versatile reagent for the activation and transformation of carboxylic acids, primarily through the in situ generation of acyl fluoride intermediates. These intermediates are stable enough for handling yet sufficiently reactive to undergo further reactions with various nucleophiles, enabling a suite of synthetic operations. organic-chemistry.orgnih.gov

One of the key applications of this compound is the direct conversion of carboxylic acids into trifluoromethyl groups. rsc.org This transformation is a valuable tool in medicinal and agrochemical research, where the introduction of a trifluoromethyl moiety can significantly alter a molecule's biological properties. The reaction, facilitated by Deoxo-Fluor, provides a direct route from readily available carboxylic acids to these important structural motifs, in some cases offering superior performance compared to traditional reagents like DAST. organic-chemistry.org

This compound is highly effective for mediating the one-pot synthesis of amides and peptides directly from carboxylic acids. nih.govnih.gov The methodology involves the initial conversion of the carboxylic acid to its corresponding acyl fluoride, which is a stable yet reactive intermediate. organic-chemistry.org Subsequent addition of a primary or secondary amine to the reaction mixture results in the formation of the desired amide bond in good to excellent yields. organic-chemistry.orgacs.org

This one-flask procedure is operationally simple and circumvents the need to isolate the often sensitive acyl fluoride. organic-chemistry.orgcapes.gov.br The reaction conditions are generally mild, and the purification of the final product is often straightforward, as the byproducts are easily removed. organic-chemistry.org This method's versatility has been demonstrated across a range of substrates, including aliphatic, cyclic, and aromatic carboxylic acids. organic-chemistry.org A typical protocol involves dissolving the carboxylic acid in a solvent like dichloromethane, adding a base such as diisopropylethylamine (DIPEA), followed by the Deoxo-Fluor reagent at 0 °C. After a short period to allow for acyl fluoride formation, the amine nucleophile is introduced, and the reaction is allowed to proceed to completion. nih.gov

| Carboxylic Acid | Amine | Product | Yield (%) |

| 4-Phenylbutyric acid | Benzylamine | N-Benzyl-4-phenylbutanamide | 95 |

| Cyclohexanecarboxylic acid | Morpholine | (Cyclohexylcarbonyl)morpholine | 94 |

| Benzoic acid | N-Methylbenzylamine | N-Benzyl-N-methylbenzamide | 98 |

| Boc-L-phenylalanine | L-Proline methyl ester | Boc-L-Phe-L-Pro-OMe | 89 |

This table presents selected examples of one-flask amide and peptide syntheses using this compound, with data compiled from scientific literature. organic-chemistry.org

A critical advantage of using this compound in peptide and amide synthesis is its ability to preserve the stereochemical integrity of chiral starting materials. acs.org When optically active carboxylic acids, such as N-protected amino acids, are used, the conversion to Weinreb amides or peptide linkages proceeds with minimal to no racemization. organic-chemistry.orgacs.orgnih.gov

This retention of optical purity is crucial for the synthesis of biologically active peptides and chiral intermediates. organic-chemistry.org The reagent converts the chiral carboxylic acid to an acyl fluoride, which then reacts with N,O-dimethylhydroxylamine to furnish the corresponding Weinreb amide. acs.orgresearchgate.net The process is efficient, high-yielding, and operationally simple, providing products of high purity without significant loss of enantiomeric excess. organic-chemistry.orgacs.org

| Chiral Carboxylic Acid | Product | Yield (%) | Optical Purity |

| (S)-2-Phenylpropanoic acid | (S)-N-Methoxy-N-methyl-2-phenylpropanamide | 85 | >99% ee |

| Boc-L-Alanine | Boc-L-Ala-N(OMe)Me | 92 | No racemization detected |

| Cbz-L-Valine | Cbz-L-Val-N(OMe)Me | 88 | No racemization detected |

This table showcases the synthesis of chiral Weinreb amides from optically active carboxylic acids using Deoxo-Fluor, highlighting the high yields and preservation of stereochemistry. acs.org

The acyl fluoride intermediate generated by the reaction of Deoxo-Fluor with a carboxylic acid can be trapped in situ by a variety of nucleophiles beyond simple amines. This capability allows for a range of one-pot transformations to produce diverse molecular architectures. sigmaaldrich.com For instance, these reactive intermediates can be used to synthesize ketones, benzoxazoles, oxazolines, and other heterocyclic systems, demonstrating the reagent's utility in facilitating multi-component reactions or sequential one-pot transformations. sigmaaldrich.comnih.gov

Fluorination of Thiocarbonyl Derivatives

Beyond its applications with carboxylic acids, this compound is a potent reagent for the fluorodesulfurization of various thiocarbonyl compounds.

A highly effective application of this compound is the conversion of a wide array of thiocarbonyl derivatives into their corresponding gem-difluorides. acs.orgacs.org This transformation provides a simple and efficient route to gem-difluoromethylene compounds, which are of significant interest in medicinal chemistry. organic-chemistry.org The reaction is generally characterized by high yields and mild conditions. organic-chemistry.orgnih.gov

The process is effective for substrates including thioketones, thioesters, thioamides, dithioesters, and dithiocarbamates. acs.orgsigmaaldrich.com Typically, the reaction is catalyzed by a Lewis acid, with antimony trichloride (SbCl₃) being particularly effective. acs.orgnih.gov This method is often superior to the direct fluorination of the corresponding carbonyl compounds, which can require harsh conditions and result in lower yields, especially for electron-deficient substrates. acs.org

| Thiocarbonyl Substrate | Substrate Type | Product | Yield (%) |

| Xanthone thione | Thioketone | 9,9-Difluoroxanthene | 85 |

| O-Cholesteryl thioformate | Thioester | Cholesteryl difluoromethyl ether | 80 |

| N-Benzoylthiobenzamide | Thioamide | (Difluorophenylmethyl)benzamide | 90 |

| Ethyl dithiobenzoate | Dithioester | (Difluoromethyl)thiobenzene | 88 |

| N,N-Diethyldithiocarbamate | Dithiocarbamate | Diethylaminodifluoromethylsulfane | 82 |

This table illustrates the broad scope of the fluorodesulfurization reaction using this compound and a Lewis acid catalyst, with data sourced from chemical literature. acs.org

Influence of Lewis Acid Catalysis (e.g., SbCl₃) in Thiocarbonyl Fluorination

The fluorination of thiocarbonyl compounds into gem-difluorides represents a significant transformation in organic synthesis. The use of this compound, often referred to as Deoxo-Fluor, in this capacity is notably enhanced by the presence of a Lewis acid catalyst, such as antimony trichloride (SbCl₃). nih.govorganic-chemistry.org This catalytic approach provides a facile and efficient route to a variety of gem-difluoride compounds from their corresponding thiocarbonyl precursors under mild reaction conditions. organic-chemistry.org

A diverse range of thiocarbonyl derivatives, including thioketones, thioesters, thioamides, dithioesters, and dithiocarbamates, have been successfully converted to their corresponding gem-difluorides in excellent yields through this method. nih.govorganic-chemistry.org The reaction's success, particularly with electron-deficient compounds, underscores the importance of the SbCl₃ catalyst. organic-chemistry.org This methodology presents a valuable and safer alternative to other fluorination techniques that may necessitate more extreme conditions and often result in lower yields. organic-chemistry.org

The general reaction scheme for the fluorination of thiocarbonyl compounds using this compound in the presence of SbCl₃ is presented below:

Interactive Data Table: Fluorination of Various Thiocarbonyl Compounds

| Thiocarbonyl Derivative | Product | Catalyst | Yield (%) |

| Thioketone | gem-Difluoride | SbCl₃ | Excellent |

| Thioester | gem-Difluoride | SbCl₃ | Excellent |

| Thioamide | gem-Difluoride | SbCl₃ | Excellent |

| Dithioester | gem-Difluoride | SbCl₃ | Excellent |

| Dithiocarbamate | gem-Difluoride | SbCl₃ | Excellent |

Other Specialized Synthetic Applications

Synthesis of Constrained Fluorinated Heterocycles (e.g., 2-Azabicyclo[2.1.1]hexane Analogs of 4-Fluoroproline)

This compound has proven to be a valuable reagent in the synthesis of complex and constrained fluorinated heterocyclic systems. A notable application is in the preparation of 2-azabicyclo[2.1.1]hexane analogs of 4-fluoroproline. sigmaaldrich.comsigmaaldrich.com These proline analogs, which feature a rigid bicyclic structure, are of interest in medicinal chemistry and peptide design.

In a specific synthetic route, this compound is employed to introduce a fluorine atom into the bicyclic framework. raineslab.com Interestingly, while deoxofluorination reactions with this reagent typically proceed with an inversion of configuration at a chiral center, the synthesis of this constrained analog results in retention of configuration. sigmaaldrich.comsigmaaldrich.com This stereochemical outcome is attributed to neighboring-group participation by an adjacent amide group within the rigid structure of the molecule. sigmaaldrich.comsigmaaldrich.com

Preparation of Chiral Ligands (e.g., C₂ Bis-Oxazoline Ligands)

The synthesis of chiral ligands is of paramount importance for asymmetric catalysis. This compound has been effectively utilized in the preparation of chiral C₂ bis-oxazoline ligands. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These ligands are widely employed in a variety of metal-catalyzed asymmetric transformations. nih.gov

The chemoselectivity of this compound has been shown to be superior to other fluorinating reagents, such as DAST ((diethylamino)sulfur trifluoride), in the synthesis of these ligands. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This protocol is tolerant of both steric and electronic variations within the ligand structure, allowing for the synthesis of a diverse series of chiral C₂ bis-oxazoline ligands. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com A significant advantage of this method is that it often allows for the purification of the final ligand products without the need for chromatography. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Rearrangement Reactions Facilitated by this compound (e.g., 5-endo-methyl-6-exo-alcohols to 6-syn-methyl-5-anti-fluorides)

This compound can initiate rearrangement reactions in specific substrates, leading to the formation of structurally unique fluorinated products. An example of such a transformation is the rearrangement of 5-endo-methyl-6-exo-alcohols to 6-syn-methyl-5-anti-fluorides. researchgate.netnih.gov This reaction demonstrates the ability of the reagent not only to replace a hydroxyl group with fluorine but also to induce a skeletal reorganization of the molecule. Such rearrangements can provide access to complex molecular architectures that would be challenging to synthesize through other methods. nih.gov

Comparative Analysis and Advantages in Reagent Design

Comparison with Diethylaminosulfur Trifluoride (DAST)

Developed by Gauri S. Lal and colleagues, Bis(2-methoxyethyl)aminosulfur trifluoride was designed to address the significant safety and handling limitations of DAST, the most commonly used dialkylaminosulfur trifluoride at the time. acs.orgorganic-chemistry.org While both reagents are effective in deoxofluorination reactions—the conversion of carbon-oxygen bonds to carbon-fluorine bonds—Deoxo-Fluor exhibits superior characteristics in terms of safety, stability, and, in many cases, reaction efficiency. organic-chemistry.orgsigmaaldrich.comenamine.net

Enhanced Thermal Stability and Safety Profile in Synthetic Operations

A critical drawback of DAST is its thermal instability; it is known to undergo rapid, exothermic decomposition at temperatures above 90°C, which can be explosive. thieme-connect.comacs.org This hazardous property severely curtails its use in large-scale industrial applications or in reactions requiring elevated temperatures. acs.orgorganic-chemistry.org this compound was specifically engineered to overcome this limitation and possesses a significantly enhanced thermal stability. organic-chemistry.orgrsc.orgcommonorganicchemistry.com

Thermal analysis studies, such as differential scanning calorimetry (DSC), have quantitatively demonstrated this improved safety profile. While some studies indicate both DAST and Deoxo-Fluor begin to decompose around 140°C, the decomposition of DAST is significantly more rapid and releases a greater amount of energy. nih.gov This slower decomposition with less evolution of heat and gas for Deoxo-Fluor makes it a much safer alternative for synthetic operations. organic-chemistry.org This enhanced stability allows for reactions to be conducted at higher temperatures, which is necessary for the fluorination of less reactive substrates like diaryl ketones. acs.orgorgsyn.org

| Reagent | Decomposition Onset (°C) | Exothermic Heat of Decomposition (-ΔH, J/g) | Key Safety Characteristic |

|---|---|---|---|

| DAST | ~90-140 | ~1700 | Rapid, energetic decomposition; potentially explosive. thieme-connect.comnih.gov |

| This compound (Deoxo-Fluor) | ~140 | ~1100 | Slower decomposition with less energy release. organic-chemistry.orgnih.gov |

| XtalFluor-E | 215 | 661 | Significantly higher decomposition temperature and lower energy release. nih.govsoci.org |

| XtalFluor-M | 242 | 388 | Highest thermal stability among listed aminofluorosulfurane-derived reagents. nih.gov |

Comparative Chemoselectivity and Reaction Yields

Beyond its improved safety, this compound often demonstrates superior performance in terms of chemical selectivity (chemoselectivity) and reaction yields compared to DAST. acs.orgorganic-chemistry.orgorganic-chemistry.org A common side reaction in deoxofluorinations of alcohols is elimination, which leads to the formation of olefin byproducts. acs.orgsoci.org Deoxo-Fluor has been shown to minimize these side reactions, resulting in higher yields of the desired fluorinated product.

For instance, the fluorination of cyclooctanol (B1193912) with Deoxo-Fluor provides an 85% yield of cyclooctyl fluoride (B91410), whereas the same reaction with DAST yields only 70% due to a higher proportion of the elimination product, cyclohexene. acs.org Similarly, in the conversion of 4-tert-butylcyclohexanone (B146137) to its gem-difluoro derivative, the use of Deoxo-Fluor resulted in only 16% of the undesired olefinic fluoride byproduct, compared to 33% when DAST was used. nih.gov In the synthesis of certain chiral bis-oxazoline ligands, Deoxo-Fluor's chemoselectivity was found to be superior, and it proved more effective for threonine-derived substrates than DAST. sigmaaldrich.comorganic-chemistry.org

| Substrate | Product | Yield with Deoxo-Fluor (%) | Yield with DAST (%) | Reference |

|---|---|---|---|---|

| Cyclooctanol | Cyclooctyl fluoride | 85 | 70 | acs.org |

| 4-tert-Butylcyclohexanone | 1,1-Difluoro-4-tert-butylcyclohexane | 84 (less byproduct) | 67 (more byproduct) | nih.gov |

| Methyl 2,3,4-O-tribenzoyl β-D-glucopyranoside | Corresponding fluorinated product | Better yields | Lower yields | researchgate.net |

Context within Broader Fluorinating Reagent Landscape

The development of this compound was a significant step, but the quest for safer, more efficient, and more selective fluorinating agents is an ongoing endeavor in organic chemistry. chinesechemsoc.orgnumberanalytics.com Deoxo-Fluor is part of a larger family of aminosulfur trifluorides and exists within a diverse landscape of reagents developed for nucleophilic fluorination.

Role of this compound in Advancing Nucleophilic Fluorination Methodologies

This compound holds an important place in the evolution of nucleophilic fluorination. It successfully addressed the most pressing issue of its predecessor, DAST, namely the significant explosion hazard. organic-chemistry.orgpharmtech.com By providing a safer, more thermally robust alternative, Deoxo-Fluor expanded the scope and scale of deoxofluorination reactions, making the synthesis of complex fluorinated molecules more practical and accessible. organic-chemistry.orgorgsyn.org

It serves as a key reagent for the mild and efficient conversion of alcohols, aldehydes, and ketones to their corresponding fluorinated analogues. thieme-connect.comenamine.netpharmtech.com Furthermore, its utility in one-pot transformations, such as the conversion of carboxylic acids into amides, Weinreb amides, and other derivatives, highlights its role in streamlining synthetic pathways. sigmaaldrich.comsigmaaldrich.comorganic-chemistry.org The development of Deoxo-Fluor was a crucial advancement that demonstrated the power of rational reagent design and paved the way for the subsequent generation of even safer and more efficient fluorinating agents. soci.orgnumberanalytics.com

Future Research Directions and Broader Academic Implications

Exploration of New Substrate Classes and Reaction Scope

While Bis(2-methoxyethyl)aminosulfur trifluoride has demonstrated broad applicability, future research will likely focus on expanding its use to new and more complex substrate classes. researchgate.netorganic-chemistry.org The reagent is highly effective for the deoxofluorination of a wide range of compounds including alcohols, aldehydes, ketones, and carboxylic acids. organic-chemistry.org Its utility has been demonstrated across structurally diverse substrates such as primary, secondary, tertiary, allylic, and benzylic alcohols, often proceeding with moderate to excellent yields at or below room temperature. researchgate.net

Further investigations could target substrates with multiple sensitive functional groups to better understand the chemoselectivity of the reagent. For instance, its successful use in the cyclization of β-hydroxy amides to oxazolines, even in the presence of sensitive groups like silyl (B83357) ethers and epoxides, suggests a wide tolerance that can be further exploited. organic-chemistry.org A key area of future work will be to probe the limits of this tolerance.

The reaction of Deoxo-Fluor with thiocarbonyl derivatives, such as thioketones, thioesters, and thioamides, to yield gem-difluorides represents another promising avenue. organic-chemistry.org Expanding this methodology to a broader range of organosulfur compounds could provide novel synthetic routes to valuable gem-difluoro compounds, which are of significant interest in medicinal and agrochemical chemistry. organic-chemistry.org

Table 1: Selected Examples of Substrate Classes for Deoxofluorination by this compound

| Substrate Class | Product Type | Representative Substrates |

| Alcohols | Alkyl Fluorides | Primary, Secondary, Tertiary, Allylic, Benzylic, Chiral Amino Alcohols, Diols |

| Aldehydes & Ketones | gem-Difluorides | Aromatic and Aliphatic Aldehydes and Ketones |

| Carboxylic Acids | Trifluoromethyl Derivatives / Acid Fluorides | Aliphatic, Cyclic, and Benzoic Acids |

| Thiocarbonyl Derivatives | gem-Difluorides | Thioketones, Thioesters, Thioamides, Dithioesters, Dithiocarbamates |

| β-Hydroxy Amides | Oxazolines | Serine and Threonine-derived Amides |

This table provides a summary of established substrate classes and is not exhaustive.

Development of Asymmetric Fluorination Methodologies

The synthesis of enantiopure fluorinated molecules is a critical endeavor in the development of pharmaceuticals and agrochemicals. nih.gov While this compound has been used in reactions with chiral substrates, often preserving the existing stereochemistry, the development of methodologies where it induces asymmetry is a key future direction. researchgate.netorganic-chemistry.org

Current applications have shown that when reacting with chiral amino alcohols, the corresponding chiral fluorinated compounds are produced in good yields. researchgate.net Similarly, in the synthesis of chiral C2 bis-oxazoline ligands, the reagent demonstrated excellent chemoselectivity. sigmaaldrich.comsigmaaldrich.com In many cases, fluorination of alcohols proceeds with inversion of configuration at the chiral center, a characteristic of an S(_N)2 mechanism. sigmaaldrich.com However, retention of configuration has been observed in constrained substrates due to neighboring-group participation. sigmaaldrich.com

Future research should focus on two main areas:

Diastereoselective Fluorination: A more systematic exploration of the diastereoselectivity of Deoxo-Fluor with a wider range of chiral substrates containing multiple stereocenters is warranted. Understanding the factors that control the stereochemical outcome will be crucial for its application in complex molecule synthesis.

Enantioselective Fluorination: The ultimate goal is the development of catalytic enantioselective fluorination reactions using Deoxo-Fluor. This could involve the design of chiral catalysts that interact with the substrate or the reagent itself to control the stereochemistry of the fluorination of prochiral substrates. While no direct catalytic asymmetric method using Deoxo-Fluor has been reported, this remains a highly desirable and challenging area for future exploration.

Computational Studies on Reactivity and Selectivity in this compound Mediated Reactions

Computational chemistry offers a powerful tool for understanding reaction mechanisms and predicting reactivity and selectivity. For this compound, computational studies can provide deep insights that are difficult to obtain through experimental means alone.

A notable example of the synergy between experimental and computational work is the study of the anomerization of N-substituted thymidine (B127349) and 2'-deoxyuridine, which is enhanced by Deoxo-Fluor. researchgate.net Density Functional Theory (DFT) calculations were employed to rationalize the energetic stability and electronic properties of the anomers, providing support for the proposed mechanism involving the in-situ generation of hydrogen fluoride (B91410). researchgate.net

Future computational work could focus on:

Reaction Mechanisms: Detailed DFT studies on the transition states for the fluorination of different substrate classes (alcohols, ketones, etc.) would help to elucidate the precise mechanisms (e.g., S(_N)2 vs. S(_N)1 character) and the role of the methoxyethyl side chains. sci-hub.se This could explain the observed selectivity and reactivity differences compared to other aminosulfur trifluorides like DAST.

Predictive Models: Developing computational models that can predict the outcome of fluorination reactions with new substrates would be highly valuable. Such models could screen for potential substrates and predict reaction conditions, thereby accelerating experimental discovery.

Reagent Design: Computational insights into the structure-stability-reactivity relationships of aminosulfur trifluorides can guide the design of next-generation reagents with tailored properties.

Integration into Medicinal and Agrochemical Discovery Programs

The introduction of fluorine into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. organic-chemistry.orgsci-hub.se this compound is a valuable tool in this context, and its further integration into medicinal and agrochemical discovery programs is a key area of ongoing and future research. organic-chemistry.org

The reagent has already been utilized in the synthesis of biologically relevant molecules, such as imidazole (B134444) derivatives intended as CXCR3 antagonists. chemicalbook.comapolloscientific.co.uk Its ability to efficiently convert carboxylic acids to amides and peptides in a one-pot fashion, often without significant loss of optical purity for chiral substrates, makes it particularly attractive for the synthesis of peptide-based drugs and other complex natural products. organic-chemistry.orgnih.gov

Future research will likely see the expanded use of Deoxo-Fluor in:

Late-Stage Fluorination: Applying the reagent for the fluorination of complex, drug-like molecules at a late stage in the synthetic sequence. Its mild reaction conditions and functional group tolerance are advantageous for this purpose.

Fragment-Based Drug Discovery: The synthesis of fluorinated building blocks and fragments for use in fragment-based screening libraries.

Agrochemical Synthesis: The development of novel pesticides and herbicides, where fluorine incorporation is a common strategy to enhance efficacy and modulate environmental persistence. researchgate.net

Table 2: Applications of this compound in Bioactive Molecule Synthesis

| Application Area | Synthetic Transformation | Significance |

| Medicinal Chemistry | Preparation of imidazole derivatives | Synthesis of potential CXCR3 antagonists |

| Peptide Synthesis | One-pot conversion of carboxylic acids to peptides | Efficient synthesis of peptide-based therapeutics with minimal racemization |

| Agrochemicals | General deoxofluorination | Introduction of fluorine to enhance biological activity and stability of pesticides |

常见问题

Basic: How is BAST used in converting carboxylic acids to acyl fluorides, and what are the advantages of this method?

BAST is a versatile fluorinating agent that converts carboxylic acids to acyl fluorides under mild conditions, typically in dichloromethane or THF at 0°C to room temperature. This method avoids the need for harsh reagents like thionyl chloride and enables subsequent one-pot amide coupling by reacting the intermediate acyl fluoride with amines . Advantages include:

- High yields (70–90%) and reduced side reactions due to BAST’s controlled reactivity.

- Simplified purification , as byproducts (e.g., SO₂, HF) are volatile and easily removed .

- Compatibility with acid-sensitive functional groups, making it suitable for complex substrates .

Basic: What safety precautions are critical when handling BAST in laboratory settings?

BAST reacts violently with water, releasing toxic gases (HF, SO₂). Key precautions include:

- Dry conditions : Use anhydrous solvents and inert atmospheres (N₂/Ar) .

- Personal protective equipment (PPE) : HF-resistant gloves, face shields, and fume hoods are mandatory.

- Emergency protocols : Immediate neutralization of spills with calcium gluconate gel and medical consultation for HF exposure .

Basic: What are the standard reaction conditions for fluorinating alcohols using BAST?

Primary and secondary alcohols are fluorinated at −20°C to 0°C in dichloromethane, with reaction times ranging from 1–12 hours. Tertiary alcohols require higher temperatures (up to 40°C) and extended times (24–48 hours) due to steric hindrance. Yields typically exceed 80% for primary alcohols but drop to 50–60% for bulky substrates .

Advanced: How does BAST compare to DAST in terms of reaction efficiency and thermal stability?

BAST offers superior thermal stability compared to DAST, which decomposes explosively above 50°C. This allows BAST to be used in refluxing solvents (e.g., toluene at 110°C) for sluggish reactions. Additionally, BAST’s methoxyethyl groups reduce its Lewis acidity, minimizing substrate decomposition (e.g., carbocation rearrangements) . However, DAST may be more reactive for electron-deficient alcohols, requiring case-by-case optimization .

Advanced: What factors influence the product ratio between α-ketoamides and α,α-difluoroamides in BAST-mediated reactions?

The product ratio depends on:

- Stoichiometry : A 2:1 molar excess of BAST favors α,α-difluoroamides, while 1:1 ratios yield α-ketoamides .

- Reaction time : Prolonged reaction times (>36 hours) shift the equilibrium toward difluoroamides due to stepwise fluorination .

- Substrate electronics : Electron-withdrawing groups on the α-keto acid accelerate difluorination .

Advanced: How can reaction conditions be optimized for BAST-mediated cyclodehydration of β-hydroxy amides to oxazolines?

Key optimization parameters include:

- Solvent choice : Dichloromethane or THF provides optimal polarity for cyclization .

- Temperature : Reactions proceed at −20°C to suppress epimerization of chiral centers .

- Additives : Molecular sieves (4Å) absorb generated water, driving the reaction to completion .

Reported yields range from 60–90%, depending on steric hindrance near the hydroxy group .

Advanced: What mechanistic insights explain BAST’s thermal stability during fluorination?

BAST’s stability arises from its bis(2-methoxyethyl)amino group, which:

- Reduces electrophilicity at sulfur, slowing premature decomposition.

- Chelates protons released during fluorination, buffering the reaction medium .

In contrast, DAST’s diethylamino group lacks this stabilizing effect, leading to exothermic decomposition at lower temperatures .

Advanced: How can researchers address contradictions in reported yields for gem-difluoride synthesis from thiocarbonyl compounds?

Discrepancies often stem from:

- Substrate purity : Thioketones with trace moisture reduce effective BAST concentration, lowering yields .

- Workup methods : Rapid quenching with aqueous NaHCO₃ minimizes over-fluorination, whereas delayed workup increases difluoride purity .

- Analytical techniques : ¹⁹F NMR is critical to distinguish gem-difluorides from monofluorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。